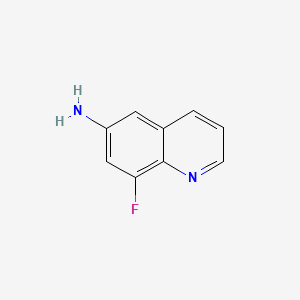
Tert-butyl hexa-1,5-dien-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl hexa-1,5-dien-3-ylcarbamate, also known as TBHD, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the field of organic chemistry due to its unique structure and properties. TBHD is a carbamate derivative that contains a tert-butyl group and a hexadiene moiety.
Aplicaciones Científicas De Investigación
Decomposition and Environmental Impact
One study explored the decomposition of methyl tert-butyl ether (MTBE), a compound related to Tert-butyl hexa-1,5-dien-3-ylcarbamate, by adding hydrogen in a cold plasma reactor. This research indicates the potential for innovative methods of decomposing and converting MTBE, a common environmental pollutant, into less harmful substances using radio frequency plasma technology (Hsieh et al., 2011).
Synthetic Applications and Environmental Concerns
Another study reviews the occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT), highlighting their widespread presence in the environment and potential health risks. This review suggests the need for future research to focus on less toxic and more environmentally friendly SPAs (Liu & Mabury, 2020).
Etherification and Bioremediation
The etherification process of glycerol, leading to products like mono tert-butyl glycerol ether, is another area of focus. This process is significant for producing biofuels and other industrial chemicals. A critical review on this topic emphasizes the potential of solvent-free approaches for improving the conversion, selectivity, and yield of reaction products, highlighting the importance of understanding various reaction mechanisms for the efficient production of glycerol ethers (Palanychamy et al., 2022).
Propiedades
IUPAC Name |
tert-butyl N-hexa-1,5-dien-3-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h6-7,9H,1-2,8H2,3-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHZTCUXADCIBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

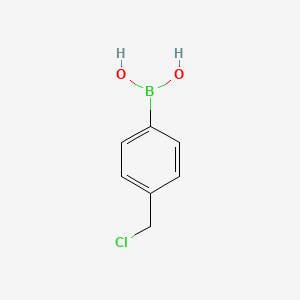
![L-Isoleucine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (S)- (9CI)](/img/no-structure.png)
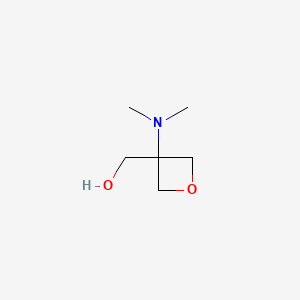
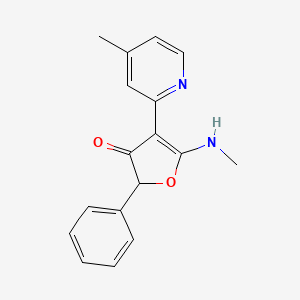
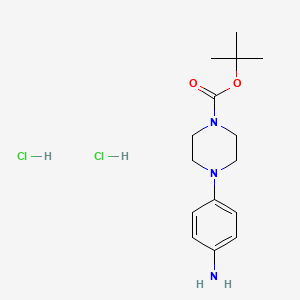
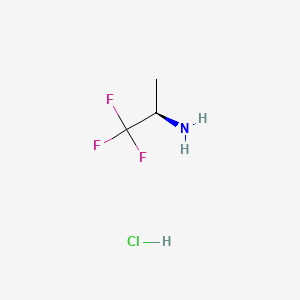
![5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B573327.png)
![tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B573328.png)
![6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B573330.png)
![2-[4-(2-Furyl)-3-thienyl]furan](/img/structure/B573333.png)
